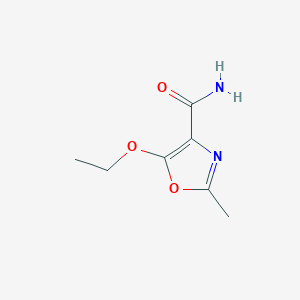

5-Ethoxy-2-methyloxazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O3 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

5-ethoxy-2-methyl-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C7H10N2O3/c1-3-11-7-5(6(8)10)9-4(2)12-7/h3H2,1-2H3,(H2,8,10) |

InChI Key |

XAYKKFGYKRVXPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=C(O1)C)C(=O)N |

Origin of Product |

United States |

Investigating the Chemical Reactivity and Transformational Pathways of 5 Ethoxy 2 Methyloxazole 4 Carboxamide

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Nucleus

The reactivity of the oxazole ring towards substitution reactions is dictated by the electronic nature of its constituent atoms and the influence of attached functional groups.

Electrophilic Substitution: The oxazole ring is generally considered an electron-rich heterocycle, but less so than furan (B31954). Electrophilic attack typically occurs at the C5 position, which has the highest electron density. tandfonline.com However, in 5-Ethoxy-2-methyloxazole-4-carboxamide, the C5 position is already substituted with an electron-donating ethoxy group. This group further activates the ring, but directs electrophilic attack to other available positions, primarily C4, though the presence of the carboxamide group at this position makes direct substitution challenging and likely to require harsh conditions. The C2 position is the most electron-deficient and thus least likely to undergo electrophilic substitution.

Nucleophilic Substitution: Direct nucleophilic substitution on an unsubstituted oxazole ring is rare. tandfonline.com Such reactions typically require the presence of a good leaving group, such as a halogen, on the ring. The most favorable position for nucleophilic attack is the electron-deficient C2 position. tandfonline.compharmaguideline.com For 5-Ethoxy-2-methyloxazole-4-carboxamide, which lacks a suitable leaving group, direct nucleophilic substitution on the ring is not a facile process. Instead, strong nucleophiles are more likely to induce ring cleavage rather than substitution. pharmaguideline.com

| Reaction Type | Preferred Position | Influence of Substituents on 5-Ethoxy-2-methyloxazole-4-carboxamide |

| Electrophilic Substitution | C5 > C4 | The C5-ethoxy group activates the ring, but this position is blocked. The C4-carboxamide group is deactivating. |

| Nucleophilic Substitution | C2 (with leaving group) | No leaving group present. The C2-methyl group has a minor electronic effect. The ring is generally resistant to substitution. |

Lithiation and Halogen-Metal Exchange Reactions for Targeted Functionalization

Metalation reactions, particularly lithiation, are powerful tools for the functionalization of heterocyclic compounds.

Lithiation: The most acidic proton on the oxazole ring is at the C2 position, making it the preferred site for deprotonation by strong bases like organolithium reagents. pharmaguideline.com For 5-Ethoxy-2-methyloxazole-4-carboxamide, the methyl group at C2 precludes direct deprotonation of the ring itself. However, lithiation of the C2-methyl group is a potential pathway for functionalization. It is important to note that lithiation of oxazoles can sometimes be complicated by competitive ring-opening to form isonitrile intermediates. nih.gov

Halogen-Metal Exchange: This reaction is a versatile method for generating organometallic intermediates from halogenated precursors. wikipedia.org While the parent compound is not halogenated, a synthetic strategy could involve a halogenated derivative (e.g., a 2-(bromomethyl) or a ring-brominated analogue). Treatment of such a compound with an organolithium reagent (like n-butyllithium) would facilitate a rapid halogen-metal exchange, creating a lithiated species ready to react with various electrophiles. wikipedia.orgias.ac.in This two-step sequence allows for the introduction of a wide array of functional groups that are not accessible through direct substitution. The presence of the carboxamide group might require protection or the use of multiple equivalents of the organolithium reagent. nih.gov

| Method | Target Site | Procedure | Potential Outcome |

| Direct Lithiation | C2-Methyl Group | Treatment with a strong base (e.g., LDA, n-BuLi). | Formation of a nucleophilic center for subsequent reaction with electrophiles. |

| Halogen-Metal Exchange | C-X (where X is Br, I) | Reaction of a halogenated derivative with an organolithium reagent. wikipedia.org | Generates a lithiated oxazole for further functionalization. |

Oxidation and Reduction Chemistry of the Oxazole Core

The oxazole ring can undergo both oxidation and reduction, often affecting the integrity of the heterocyclic core.

Oxidation: Oxazoles are generally susceptible to oxidation. pharmaguideline.com Reaction with peroxy acids can lead to the formation of N-oxides. A specific metabolic pathway observed for some 4- or 5-substituted oxazoles is the oxidation of the C2 position by cytosolic aldehyde oxidase to yield the corresponding 2-oxazolone, which is a cyclic carbamate (B1207046). nih.gov This transformation highlights a potential biochemical liability of the C2-unsubstituted oxazole core, though the C2-methyl group in the title compound would prevent this specific reaction.

Reduction: The reduction of the oxazole ring is often accompanied by ring cleavage. pharmaguideline.com Catalytic hydrogenation or the use of dissolving metal reductions can lead to the formation of open-chain products. Milder reducing agents might selectively reduce the carboxamide group without affecting the ring, while harsher conditions are likely to compromise the heterocyclic structure, potentially yielding amino alcohol derivatives after hydrolysis. Reduction can also lead to the formation of oxazolines, which are partially saturated analogues. tandfonline.com

N-Acylation and N-Alkylation Reactions

The nitrogen atom at position 3 of the oxazole ring possesses a lone pair of electrons, rendering it basic and nucleophilic, allowing for reactions with electrophiles.

N-Alkylation: The oxazole nitrogen can be alkylated using standard alkylating agents such as alkyl halides or sulfates. This reaction results in the formation of quaternary N-alkyloxazolium salts. pharmaguideline.com These salts are more activated towards nucleophilic attack and can be valuable intermediates in further synthetic transformations.

N-Acylation: Similarly, the nitrogen atom can be acylated with acylating agents like acid chlorides or anhydrides to form N-acyloxazolium salts. These intermediates are typically highly reactive. N-acylation can also be a key step in certain synthetic methodologies, although it is less common than N-alkylation for simple oxazoles. researchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can function as azadienes (specifically, as dienes) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful route to highly substituted pyridine (B92270) and furan derivatives. pharmaguideline.comresearchgate.net

The facility of the Diels-Alder reaction is heavily influenced by the substituents on the oxazole ring. Electron-donating groups on the oxazole enhance its reactivity as a diene. The 5-ethoxy group in 5-Ethoxy-2-methyloxazole-4-carboxamide is strongly electron-donating, which should facilitate its participation in Diels-Alder reactions with various dienophiles (e.g., alkenes, alkynes). pharmaguideline.com The initial cycloadduct formed is often unstable and readily undergoes a retro-Diels-Alder reaction or aromatizes. For example, reaction with an alkyne followed by elimination of a stable molecule (like water or an alcohol) can lead to the formation of a substituted pyridine ring. Activation of the oxazole nitrogen with a Lewis acid or via protonation can also facilitate the cycloaddition. nih.govacs.org

| Dienophile | Expected Intermediate | Final Product (after aromatization) |

| Alkyne (e.g., DMAD) | Bicyclic adduct | Substituted Pyridine |

| Alkene (e.g., Ethylene) | Bicyclic adduct | Substituted Pyridine (requires oxidation/elimination) |

| Benzyne | Bicyclic adduct | Substituted Quinoline/Isoquinoline derivative |

Dehydration of the Carboxamide to Carbonitrile Derivatives

The primary carboxamide group at the C4 position is a key functional handle that can be readily transformed. One of the most common and useful transformations is its dehydration to the corresponding carbonitrile (nitrile) derivative.

This conversion can be achieved using a wide variety of dehydrating agents under mild to moderate conditions. The resulting 5-ethoxy-2-methyloxazole-4-carbonitrile would be a valuable synthetic intermediate, as the nitrile group can participate in numerous further reactions (e.g., reduction to an amine, hydrolysis to a carboxylic acid, or addition of organometallic reagents).

| Dehydrating Reagent | Typical Conditions |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) / Triethylamine (Et₃N) | Mild, often at low temperatures. organic-chemistry.org |

| Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅) | Harsher, often requires heating. |

| Oxalyl chloride / Triethylamine with catalytic Triphenylphosphine oxide | Very rapid, often complete in minutes. organic-chemistry.org |

| Propylphosphonic anhydride (T3P®) | Efficient for a broad range of amides. organic-chemistry.org |

Ring-Opening Reactions and Stability Considerations

Despite its aromatic character, the oxazole ring is susceptible to ring-opening under various conditions, which is a critical consideration in its synthesis and manipulation.

Hydrolytic Stability: The stability of the oxazole ring is pH-dependent. Under strong acidic or basic conditions, hydrolysis can occur, leading to ring cleavage. The presence of the 5-ethoxy group in the title compound likely imparts greater stability compared to a 5-hydroxy analogue, which would be prone to tautomerization and rapid decomposition. nih.gov However, prolonged exposure to harsh aqueous conditions, particularly during the saponification of a related ester, could still pose a risk to the ring's integrity.

Nucleophile-Induced Ring Opening: As mentioned, strong nucleophiles can attack the oxazole ring, leading to cleavage. For instance, reaction with ammonia (B1221849) or formamide (B127407) can transform an oxazole into an imidazole. pharmaguideline.com

Base-Induced Ring Opening: Strong bases used for deprotonation (e.g., for lithiation) can also induce ring-opening, typically initiated by attack at the C2 position, to generate synthetically useful intermediates like isonitrile enolates. nih.gov This reactivity must be carefully managed by controlling temperature and reaction times.

| Condition | Initiating Event | Potential Product(s) |

| Strong Acid/Base (Aqueous) | Hydrolysis | Open-chain α-acylamino ketone/ester derivatives. |

| Strong Nucleophiles (e.g., NH₃) | Nucleophilic attack at C2 | Imidazole derivatives. pharmaguideline.com |

| Strong Bases (e.g., n-BuLi) | Deprotonation followed by rearrangement. | Isonitrile enolate intermediates. nih.gov |

Rational Design and Synthesis of 5 Ethoxy 2 Methyloxazole 4 Carboxamide Analogues and Derivatives

Systematic Exploration of Positional Isomers and Regioisomers

The exploration of positional isomers and regioisomers of 5-ethoxy-2-methyloxazole-4-carboxamide is a fundamental strategy to understand the spatial requirements for molecular interactions. The oxazole (B20620) ring offers several positions for substitution, and altering the arrangement of the ethoxy, methyl, and carboxamide groups can lead to significant changes in the molecule's properties.

The synthesis of substituted oxazoles can be achieved through various methods, with regioselectivity being a key challenge. One common approach involves the condensation of a three-carbon component with hydroxylamine (B1172632). For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of regioisomeric 1,2-oxazole derivatives. beilstein-journals.orgnih.gov The regiochemical outcome of such reactions is often influenced by the reaction conditions and the nature of the substituents on the starting materials.

The primary positional isomers of 5-ethoxy-2-methyloxazole-4-carboxamide would involve the rearrangement of the substituents around the oxazole core. The table below illustrates the possible positional isomers that can be systematically synthesized and studied.

| Compound Name | Position of Methyl Group | Position of Ethoxy Group | Position of Carboxamide Group |

| 2-Ethoxy-5-methyloxazole-4-carboxamide | 5 | 2 | 4 |

| 4-Ethoxy-2-methyloxazole-5-carboxamide | 2 | 4 | 5 |

| 5-Ethoxy-4-methyloxazole-2-carboxamide | 4 | 5 | 2 |

| 2-Ethoxy-4-methyloxazole-5-carboxamide | 4 | 2 | 5 |

| 4-Ethoxy-5-methyloxazole-2-carboxamide | 5 | 4 | 2 |

The synthesis of these specific isomers would require tailored synthetic routes, often starting from appropriately substituted precursors. For example, the synthesis of 2,4-disubstituted oxazoles can be achieved from readily available starting materials, avoiding the need for oxidation of an oxazoline (B21484) intermediate by utilizing an internal transfer of oxidation state across a molecular framework. The regioselectivity of electrophilic and nucleophilic substitution reactions on the oxazole ring is also a critical factor in the targeted synthesis of these isomers. Electrophilic substitution generally occurs at the C5 position, especially when an electron-donating group is present. semanticscholar.org

Impact of Substituent Variation on Molecular Structure and Reactivity

The ethoxy group at the 5-position is an electron-donating group, which influences the electron density of the oxazole ring and its susceptibility to electrophilic attack. Replacing the ethoxy group with other alkoxy groups of varying chain lengths or branching can modulate lipophilicity and steric bulk. The mechanism of direct displacement of alkoxy groups on aromatic rings by Grignard reagents has been studied and is influenced by the presence of ortho-carbonyl groups, which can form a strong chelate with magnesium. nih.gov

The methyl group at the 2-position can be replaced with other alkyl or aryl groups to explore the impact of steric hindrance and electronic effects on the molecule's activity. The reactivity of the oxazole ring is sensitive to the substitution pattern. For instance, the presence of electron-donating groups can activate the ring towards electrophilic substitution. clockss.org

The carboxamide group at the 4-position is a key functional group that can participate in hydrogen bonding and other intermolecular interactions. Modifications to this group, such as N-alkylation or N-arylation, can alter these interactions and affect the molecule's biological profile.

The following table summarizes the potential impact of varying substituents at each position of the 5-ethoxy-2-methyloxazole-4-carboxamide core.

| Position | Original Substituent | Potential Variations | Expected Impact |

| 2 | Methyl | - Other alkyl groups (ethyl, propyl, etc.)- Aryl groups (phenyl, substituted phenyl) | - Alteration of steric bulk- Modification of electronic properties |

| 4 | Carboxamide | - N-substituted amides- Esters- Nitriles | - Changes in hydrogen bonding capacity- Alteration of polarity and solubility |

| 5 | Ethoxy | - Other alkoxy groups (methoxy, propoxy, etc.)- Alkylthio groups- Halogens | - Modulation of lipophilicity- Influence on metabolic stability |

Synthesis of Fused Oxazole Ring Systems (e.g., oxazolo[5,4-d]pyrimidines)

The synthesis of fused oxazole ring systems, such as oxazolo[5,4-d]pyrimidines, represents a significant extension of the chemical space accessible from 5-ethoxy-2-methyloxazole-4-carboxamide derivatives. These fused systems are structurally analogous to purine (B94841) bases and are of considerable interest in medicinal chemistry. nih.govmdpi.com

The construction of an oxazolo[5,4-d]pyrimidine (B1261902) scaffold can generally be achieved by starting from either a functionalized oxazole or a pyrimidine (B1678525). A common and versatile approach involves the use of a 5-aminooxazole-4-carbonitrile (B1331464) or a 5-aminooxazole-4-carboxamide (B1371615) as a key intermediate. nih.govnih.gov

A plausible synthetic route to oxazolo[5,4-d]pyrimidines starting from a derivative of 5-ethoxy-2-methyloxazole-4-carboxamide would first involve the conversion of the 4-carboxamide to a 4-carbonitrile, followed by the introduction of an amino group at the 5-position. This 5-amino-2-methyl-oxazole-4-carbonitrile intermediate can then undergo cyclization with various reagents to form the fused pyrimidine ring.

For example, the reaction of a 5-aminooxazole-4-carbonitrile with triethyl orthoformate can yield an intermediate imidoester, which upon ring closure with an amine, furnishes the corresponding 7-substituted-oxazolo[5,4-d]pyrimidine. nih.gov The nature of the amine used in the final cyclization step allows for the introduction of diverse substituents at the 7-position of the fused ring system.

The table below outlines a general synthetic pathway for the preparation of oxazolo[5,4-d]pyrimidines from an oxazole precursor.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 5-Amino-2-methyloxazole-4-carbonitrile | Triethyl orthoformate, reflux | Intermediate imidoester |

| 2 | Intermediate imidoester | Primary amine (e.g., methylamine), room temperature | 7-Alkylamino-2-methyloxazolo[5,4-d]pyrimidine |

The yields of these reactions can be variable, and the stability of the intermediates is a critical factor. nih.gov The resulting oxazolo[5,4-d]pyrimidine derivatives can be further functionalized to explore structure-activity relationships.

Bioisosteric Modification Strategies

Bioisosteric modification is a powerful strategy in drug design that involves the replacement of a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. drughunter.comnih.gov For 5-ethoxy-2-methyloxazole-4-carboxamide, both the ethoxy and carboxamide moieties are amenable to bioisosteric replacement.

Bioisosteres for the Ethoxy Group:

The ethoxy group can be replaced by a variety of other functional groups to modulate properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity. Classical bioisosteres for an ether linkage include other alkoxy groups, thioethers, and alkyl groups. Non-classical bioisosteres can offer more significant changes in properties. For example, replacement of a methoxy (B1213986) group with an alkyl group has been shown to affect metabolic stability. cambridgemedchemconsulting.com

Bioisosteres for the Carboxamide Group:

The carboxamide group is a common feature in many bioactive molecules and is often a target for bioisosteric replacement to improve properties like metabolic stability and cell permeability. drughunter.com A wide range of heterocyclic rings, such as oxadiazoles, triazoles, and tetrazoles, can serve as bioisosteres for the amide bond. drughunter.com These heterocycles can mimic the hydrogen bonding properties of the amide while offering improved pharmacokinetic characteristics. Another strategy is retroisosterism, where the amide linkage is reversed. drughunter.com

The following table provides examples of potential bioisosteric replacements for the key functional groups of 5-ethoxy-2-methyloxazole-4-carboxamide.

| Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Ethoxy (O-CH2CH3) | - Isopropoxy- Cyclopropyloxy- Thioethoxy (S-CH2CH3)- Trifluoromethoxy (O-CF3) | - Modulate lipophilicity and steric bulk- Alter metabolic stability- Introduce different electronic properties |

| Carboxamide (-CONH2) | - 1,3,4-Oxadiazole- 1,2,4-Triazole- Tetrazole- Retroamide (-NHCO-) | - Enhance metabolic stability against proteases- Modulate hydrogen bonding interactions- Improve cell permeability |

Structure Activity Relationship Sar Investigations of 5 Ethoxy 2 Methyloxazole 4 Carboxamide Derivatives

Identification of Structural Determinants for Molecular Interactions

Information regarding how the ethoxy group at the 5-position, the methyl group at the 2-position, and the carboxamide at the 4-position of the oxazole (B20620) ring contribute to molecular interactions is not available. SAR studies, which would involve the synthesis and biological evaluation of a series of analogues, have not been published for this compound. Such studies would be necessary to identify the key structural features essential for any potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Metrics

Without a dataset of structurally related compounds and their corresponding biological activities, the development of a QSAR model for 5-Ethoxy-2-methyloxazole-4-carboxamide is not feasible. QSAR models are statistically derived and require a range of data points to establish a correlation between physicochemical properties and biological function. Consequently, the calculation of ligand efficiency metrics, which are dependent on measured binding affinities, cannot be performed.

Conformational Analysis and its Influence on Binding

Detailed conformational analysis, typically conducted using techniques such as X-ray crystallography or computational modeling, has not been reported for 5-Ethoxy-2-methyloxazole-4-carboxamide. Understanding the preferred three-dimensional arrangement of the molecule and its rotational flexibility is crucial for predicting how it might fit into a biological target's binding site. Without this information, any discussion on the influence of conformation on binding would be purely speculative.

Exploration of Pharmacophoric Requirements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. The development of such a model is contingent on having a set of active compounds from which to derive these common features. As no specific biological activities for 5-Ethoxy-2-methyloxazole-4-carboxamide or its derivatives have been detailed in the literature, the pharmacophoric requirements remain unknown.

Mechanistic Elucidation of 5 Ethoxy 2 Methyloxazole 4 Carboxamide Biological Interactions at the Molecular Level

Molecular Target Identification and Engagement Studies

There is no publicly available research that identifies the specific molecular targets of 5-Ethoxy-2-methyloxazole-4-carboxamide. Studies detailing target engagement, which would confirm direct interaction with cellular components, are also absent from the scientific record.

Non-Covalent Interaction Profiling

A detailed profile of the non-covalent interactions of 5-Ethoxy-2-methyloxazole-4-carboxamide, such as hydrogen bonding, π–π stacking, hydrophobic effects, and van der Waals forces with any potential biological target, has not been published. Computational or experimental studies that would provide this level of molecular detail are not available.

Enzyme Kinetics and Inhibition Mechanism Studies

No data from enzyme kinetic studies involving 5-Ethoxy-2-methyloxazole-4-carboxamide are present in the reviewed literature. Consequently, there is no information on whether this compound acts as an enzyme inhibitor or on its potential mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Binding Assays and Allosteric Modulation

Information from receptor binding assays, which would determine the affinity of 5-Ethoxy-2-methyloxazole-4-carboxamide for specific receptors, is not available. Furthermore, there are no studies to suggest whether it may act as an allosteric modulator, a substance that indirectly influences the effects of an agonist or inverse agonist at a receptor.

Advanced Research Applications of 5 Ethoxy 2 Methyloxazole 4 Carboxamide

Utility as a Versatile Chemical Building Block in Organic Synthesis

5-Ethoxy-2-methyloxazole-4-carboxamide serves as a valuable scaffold in organic synthesis due to the reactive sites offered by its oxazole (B20620) ring and carboxamide functional group. The inherent reactivity of the oxazole ring allows for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and construct more complex molecular architectures. The carboxamide group, in particular, can undergo various reactions such as hydrolysis, reduction, or conversion to other functional groups, further extending the synthetic utility of the parent molecule.

The strategic positioning of the ethoxy, methyl, and carboxamide groups on the oxazole ring provides a unique chemical environment that can influence the regioselectivity and stereoselectivity of subsequent reactions. This makes it a desirable starting material for the synthesis of highly substituted and functionally diverse molecules. Its role as a building block is particularly significant in the construction of larger, more complex heterocyclic systems, which are often key components in pharmacologically active compounds and advanced materials.

Table 1: Key Reactive Sites of 5-Ethoxy-2-methyloxazole-4-carboxamide for Organic Synthesis

| Functional Group | Potential Transformations |

| Carboxamide | Hydrolysis to carboxylic acid, Reduction to amine, Dehydration to nitrile |

| Oxazole Ring | Ring-opening reactions, Cycloaddition reactions, Electrophilic and nucleophilic substitution (under specific conditions) |

| Ethoxy Group | Ether cleavage |

| Methyl Group | Functionalization via radical reactions |

Role in the Development of Novel Synthetic Methodologies

The unique structural features of 5-Ethoxy-2-methyloxazole-4-carboxamide make it an interesting substrate for the development of new synthetic methods. Researchers are exploring its reactivity in novel catalytic systems and multi-component reactions to streamline the synthesis of complex molecules. The presence of multiple functional groups allows for the investigation of chemoselective transformations, where a specific functional group reacts in the presence of others.

For instance, the development of catalytic systems that can selectively activate a particular C-H bond on the oxazole ring or the methyl group would open up new avenues for late-stage functionalization. This would allow for the rapid diversification of the core structure, generating libraries of related compounds for screening in drug discovery and materials science. Furthermore, its participation in cascade reactions, where multiple bond-forming events occur in a single operation, is an area of active investigation aimed at improving synthetic efficiency and reducing waste.

Applications in Material Science and Optoelectronics

While still an emerging area of research, the oxazole core of 5-Ethoxy-2-methyloxazole-4-carboxamide suggests potential applications in material science and optoelectronics. Oxazole-containing compounds are known to exhibit interesting photophysical properties, such as fluorescence, which makes them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The electronic properties of the oxazole ring can be tuned by modifying the substituents at the 2, 4, and 5 positions. The ethoxy and carboxamide groups on 5-Ethoxy-2-methyloxazole-4-carboxamide can influence the molecule's electron density and, consequently, its absorption and emission spectra. By incorporating this molecule into larger conjugated systems or polymer backbones, it may be possible to develop new materials with tailored optical and electronic properties for a variety of applications. Further research is needed to fully explore and characterize the potential of this compound and its derivatives in these high-technology fields.

Precursor Chemistry for Other Heterocyclic Systems and Fine Chemicals

The oxazole ring in 5-Ethoxy-2-methyloxazole-4-carboxamide can serve as a synthetic equivalent for other functional groups through ring-opening and rearrangement reactions. This makes it a valuable precursor for the synthesis of a variety of other heterocyclic systems. For example, under specific conditions, the oxazole ring can be cleaved to reveal acyclic intermediates that can then be cyclized to form different five- or six-membered heterocycles, such as imidazoles, thiazoles, or pyrimidines.

Table 2: Potential Heterocyclic Systems Derivable from 5-Ethoxy-2-methyloxazole-4-carboxamide

| Target Heterocycle | General Transformation Strategy |

| Imidazoles | Ring-opening followed by reaction with an amine source |

| Thiazoles | Ring-opening and subsequent reaction with a sulfur source |

| Pyridines | Cycloaddition reactions or ring expansion methodologies |

Use as a Research Tool in Chemical Biology

In the field of chemical biology, small molecules like 5-Ethoxy-2-methyloxazole-4-carboxamide can serve as valuable tools for probing biological processes. While specific biological activities for this compound are not extensively documented, its structure contains features common to many biologically active molecules. The carboxamide moiety, for instance, is a common feature in many enzyme inhibitors and receptor ligands, as it can participate in hydrogen bonding interactions with biological macromolecules.

Researchers may use this compound as a starting point for the design and synthesis of more complex molecules with specific biological targets in mind. By systematically modifying the structure of 5-Ethoxy-2-methyloxazole-4-carboxamide, it is possible to explore structure-activity relationships and identify key molecular features responsible for a desired biological effect. Furthermore, its potential fluorescent properties could be harnessed to develop molecular probes for imaging and sensing applications within biological systems.

Computational and Theoretical Chemistry Studies on 5 Ethoxy 2 Methyloxazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO/LUMO analysis)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine a molecule's optimized geometry, electronic structure, and reactivity descriptors. irjweb.comdergipark.org.tr

For 5-Ethoxy-2-methyloxazole-4-carboxamide, DFT calculations, often using a basis set such as B3LYP/6-311G++(d,p), would provide insights into its three-dimensional structure, bond lengths, and bond angles. irjweb.com A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.netrad-proceedings.org A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com These calculations allow for the prediction of various reactivity parameters, as illustrated in the hypothetical data table below.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability. |

| ELUMO | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability. irjweb.com |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron. |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution. dergipark.org.tr |

| Electrophilicity Index (ω) | 3.5 eV | Describes the ability of the molecule to act as an electrophile. irjweb.com |

Note: The values in this table are illustrative and represent the type of data that would be generated from quantum chemical calculations. Actual values would require specific computation.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for understanding how a ligand, such as 5-Ethoxy-2-methyloxazole-4-carboxamide, might interact with a biological target, typically a protein or enzyme.

Studies on related oxazole (B20620) and isoxazole-carboxamide derivatives have shown their potential as inhibitors for various enzymes, including cyclooxygenase (COX) and carbonic anhydrase, as well as targets for antimicrobial agents. nih.govnih.govresearchgate.net A typical docking study for 5-Ethoxy-2-methyloxazole-4-carboxamide would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking the computationally generated 3D structure of the ligand into the active site of the protein.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, and calculating a binding affinity score. rsc.org

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. researchgate.netajchem-a.com MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. nih.gov This can confirm the stability of the binding mode predicted by docking. researchgate.net

| Potential Protein Target | Therapeutic Area | Rationale from Related Compounds |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Isoxazole-carboxamide derivatives have been evaluated as COX inhibitors. nih.govnih.gov |

| Carbonic Anhydrase I & II | Various (e.g., glaucoma) | Pyrazole-carboxamides have shown potent inhibition of these isoenzymes. researchgate.net |

| Bacterial/Fungal Enzymes | Antimicrobial | Isoxazole (B147169) derivatives have been docked against targets like P. aeruginosa elastase. nih.govnih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzimidazole-based oxazole analogues have been studied as AChE inhibitors. mdpi.com |

| Pin1 (Peptidylprolyl Isomerase) | Anticancer | Benzimidazole inhibitors of Pin1 have been analyzed via docking and MD simulations. rsc.org |

Prediction of Spectroscopic Signatures

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental data.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results to validate the compound's structure. Similarly, vibrational frequencies from theoretical IR spectra can be assigned to specific functional groups within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy.

In Silico Screening and Virtual Library Design

In silico screening involves the computational screening of large libraries of chemical structures to identify molecules that are likely to bind to a drug target. nih.gov The scaffold of 5-Ethoxy-2-methyloxazole-4-carboxamide could serve as a starting point for creating a virtual library of related compounds.

This process involves:

Scaffold Definition : Using the core structure of 5-Ethoxy-2-methyloxazole-4-carboxamide.

Enumeration : Systematically modifying the scaffold by adding or changing various substituents at different positions. This can generate a virtual library containing thousands or even millions of compounds. nih.gov

High-Throughput Virtual Screening (HTVS) : Docking the entire virtual library against a specific protein target to identify promising "hits" with high predicted binding affinities. easychair.orgresearchgate.net

This approach accelerates the early stages of drug discovery by prioritizing which compounds to synthesize and test experimentally, saving significant time and resources. nih.goveasychair.org

| Compound ID | R1 (at C2-methyl) | R2 (at C5-ethoxy) | R3 (at N-carboxamide) |

|---|---|---|---|

| Scaffold | -CH₃ | -OCH₂CH₃ | -NH₂ |

| LIB-001 | -CF₃ | -OCH₂CH₃ | -NH₂ |

| LIB-002 | -CH₃ | -OCH(CH₃)₂ | -NH₂ |

| LIB-003 | -CH₃ | -OCH₂CH₃ | -NH-Cyclopropyl |

| LIB-004 | -Phenyl | -OCH₂CH₃ | -N(CH₃)₂ |

Future Perspectives and Emerging Directions in 5 Ethoxy 2 Methyloxazole 4 Carboxamide Research

Innovations in Green and Sustainable Synthetic Approaches

The chemical synthesis of oxazole (B20620) derivatives is progressively moving towards more environmentally friendly and efficient methods. ijpsonline.com Future research on 5-Ethoxy-2-methyloxazole-4-carboxamide will likely focus on adopting green chemistry principles to minimize hazardous waste and energy consumption. nih.gov Traditional methods for synthesizing oxazoles, such as the Robinson-Gabriel and Fischer syntheses, often require harsh conditions and produce significant waste. ijpsonline.com In contrast, modern sustainable approaches offer cleaner and more economical alternatives. ijpsonline.com

Innovations such as microwave-assisted synthesis, ultrasound-mediated reactions, and the use of eco-friendly solvents and catalysts are becoming central to the synthesis of heterocyclic compounds, including oxazoles. ijpsonline.commdpi.com For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of 1,3,4-oxadiazoles, a related class of heterocycles. mdpi.comnih.gov Similarly, ultrasound-mediated synthesis enhances reaction rates and is considered an eco-friendly process for conserving energy. mdpi.com

A particularly promising future direction is the use of electrochemical synthesis. An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been described for oxazole synthesis, which avoids the use of transition metals and toxic oxidants by employing naturally abundant carboxylic acids as starting materials. rsc.org Another green approach involves the use of a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as a catalyst in the van Leusen oxazole synthesis, which allows the catalyst and byproducts to be removed by simple filtration, resulting in high yield and purity. organic-chemistry.org

Table 1: Comparison of Green Synthetic Approaches for Oxazole Derivatives

| Method | Principles | Advantages | Potential Application for 5-Ethoxy-2-methyloxazole-4-carboxamide |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions directly and efficiently. mdpi.com | Reduced reaction times, increased yields, minimized byproduct formation. nih.govmdpi.com | Rapid and efficient cyclization and carboxamide formation steps. |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to induce cavitation, enhancing chemical reactivity. mdpi.com | Increased reaction rates, energy conservation, eco-friendly process. mdpi.com | Improved efficiency in condensation and cyclization reactions. |

| Electrochemical Synthesis | Uses electrical current to drive chemical reactions, often avoiding harsh reagents. rsc.org | Avoids transition metals and toxic oxidants, sustainable catalytic system. rsc.org | A green alternative for the core oxazole ring formation. |

| Catalysis in Green Solvents | Utilizes non-toxic, renewable solvents like water or ionic liquids. nih.gov | Reduced environmental impact, improved safety, potential for catalyst recycling. nih.gov | Performing key synthetic steps in aqueous media or recyclable solvents. |

The application of these sustainable methods to the synthesis of 5-Ethoxy-2-methyloxazole-4-carboxamide could lead to more efficient, cost-effective, and environmentally benign production processes, which is crucial for both laboratory-scale research and potential large-scale manufacturing.

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. astrazeneca.comnih.gov These computational tools can analyze vast chemical datasets to predict molecular properties, propose novel structures, and even plan synthetic routes. nih.govnih.gov For 5-Ethoxy-2-methyloxazole-4-carboxamide, AI and ML offer powerful avenues for designing derivatives with enhanced biological activities and optimized pharmacokinetic profiles.

Table 2: Potential AI and ML Applications in 5-Ethoxy-2-methyloxazole-4-carboxamide Research

| Application Area | AI/ML Technique | Potential Impact |

|---|---|---|

| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Artificial Neural Networks (ANNs). researchgate.net | Predicts the biological activity of virtual derivatives, prioritizing synthetic efforts. researchgate.net |

| ADMET Prediction | Deep Neural Networks (DNNs), Random Forest (RF) models. nih.gov | Forecasts Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the discovery process. intimal.edu.my |

| ***De Novo* Design** | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs). | Designs novel molecules with optimized properties based on the core scaffold. acm.org |

| Synthesis Planning | Computer-Aided Synthesis Planning (CASP) tools. nih.gov | Predicts reaction yields and suggests efficient, sustainable synthetic routes. nih.gov |

The integration of AI and ML into the research workflow for 5-Ethoxy-2-methyloxazole-4-carboxamide promises to streamline the discovery process, reduce costs, and increase the likelihood of identifying lead compounds for various applications.

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds against specific biological targets. astrazeneca.com The future study of 5-Ethoxy-2-methyloxazole-4-carboxamide and its derivatives will likely involve their integration into advanced HTS campaigns to explore a wide range of potential biological activities. lsu.edu

Developing a robust HTS assay is a critical first step. Such an assay must be sensitive, reproducible, and adaptable to a large-scale, automated format. For example, HTS assays have been developed for enzymes like acetyl-CoA carboxylase (ACC), a target for new antibiotics, which could potentially be inhibited by novel compounds. lsu.edu If 5-Ethoxy-2-methyloxazole-4-carboxamide or its analogues are hypothesized to interact with a specific enzyme or receptor, a corresponding biochemical or cell-based assay would be designed.

The compound and a library of its derivatives could then be screened to identify "hits"—compounds that demonstrate activity in the assay. These hits would then undergo further validation and optimization. The combination of a diverse chemical library centered around the 5-Ethoxy-2-methyloxazole-4-carboxamide scaffold and a well-designed HTS platform could rapidly identify novel biological functions for this class of molecules. For instance, novel pyridyl–oxazole carboxamides have been evaluated for fungicidal activity and toxicity using screening assays. mdpi.com

Table 3: Key Considerations for HTS Integration

| Component | Description | Relevance to 5-Ethoxy-2-methyloxazole-4-carboxamide |

|---|---|---|

| Assay Development | Creation of a sensitive and reliable biological assay (e.g., enzyme inhibition, receptor binding, cell viability). | An assay targeting a pathway of interest (e.g., antimicrobial, anticancer) would be needed to test the compound. mdpi.com |

| Compound Library | A collection of structurally diverse derivatives of the core molecule. | A library of analogues of 5-Ethoxy-2-methyloxazole-4-carboxamide would be synthesized to explore structure-activity relationships. |

| Automation & Robotics | Use of robotic systems for liquid handling, plate reading, and data acquisition to screen large numbers of compounds quickly. | Enables the rapid screening of the entire compound library against the developed assay. |

| Data Analysis | Computational tools to process large datasets, identify active compounds ("hits"), and eliminate false positives. | Essential for managing and interpreting the vast amount of data generated from the HTS campaign. |

By leveraging HTS, researchers can systematically and efficiently probe the biological potential of 5-Ethoxy-2-methyloxazole-4-carboxamide, significantly expanding the scope of its investigation beyond its currently known properties.

Development of Novel Analytical and Characterization Techniques

As research into 5-Ethoxy-2-methyloxazole-4-carboxamide becomes more sophisticated, the need for advanced analytical techniques for its characterization and analysis will grow. While standard methods like NMR and mass spectrometry are fundamental, emerging and specialized techniques can provide deeper insights into the compound's structure, purity, and behavior in complex biological systems.

Future studies may employ advanced spectroscopic and chromatographic methods to resolve complex mixtures, identify trace impurities from novel synthetic routes, or characterize metabolites. For instance, the use of high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is crucial for identifying and quantifying the compound and its degradation products in various matrices.

Moreover, techniques that provide detailed three-dimensional structural information are invaluable. X-ray crystallography can determine the precise solid-state structure of 5-Ethoxy-2-methyloxazole-4-carboxamide or its derivatives, which is essential for understanding intermolecular interactions and for structure-based drug design. For studying interactions in solution, advanced NMR techniques can elucidate conformations and binding modes with biological macromolecules. The photophysical properties of some oxazole derivatives have been studied, suggesting their potential use as fluorescent probes, which would require detailed characterization using fluorescence spectroscopy. researchgate.net

Table 4: Advanced Analytical Techniques for Future Research

| Technique | Application | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Purity assessment, metabolite identification, impurity profiling. | Precise molecular weight and elemental composition, structural elucidation of unknown compounds. |

| X-ray Crystallography | Determination of the three-dimensional crystal structure. | Absolute stereochemistry, bond lengths, bond angles, and packing arrangements in the solid state. |

| Advanced NMR Spectroscopy (e.g., 2D NMR) | Detailed structural elucidation and conformational analysis in solution. | Connectivity of atoms, spatial proximity of nuclei, and dynamic behavior of the molecule. |

| Chiral Chromatography | Separation of enantiomers if chiral centers are introduced into derivatives. | Enantiomeric purity and separation of stereoisomers. |

| Fluorescence Spectroscopy | Characterization of photophysical properties for potential probe applications. researchgate.net | Excitation and emission spectra, fluorescence quantum yields, and solvent sensitivity. researchgate.net |

The application of these novel and advanced analytical methods will be essential for ensuring the quality of synthesized compounds, understanding their chemical and physical properties in greater detail, and investigating their interactions within biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Ethoxy-2-methyloxazole-4-carboxamide, and how can reaction conditions be refined to improve yield?

- Methodological Answer : The synthesis of oxazole derivatives like 5-Ethoxy-2-methyloxazole-4-carboxamide can be adapted from protocols for structurally analogous compounds. For example, the Bischler-Napieralski reaction has been used to cyclize precursors into oxazole rings under acidic conditions (e.g., POCl₃ or PCl₃) . Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of carboxamide and ethoxy-containing reagents. Yield optimization may involve adjusting reaction time (typically 6–12 hours) and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 5-Ethoxy-2-methyloxazole-4-carboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm ethoxy (-OCH₂CH₃) and methyl (-CH₃) substituents. For example, ethoxy protons typically resonate at δ 1.3–1.5 ppm (triplet) and δ 3.7–4.0 ppm (quartet) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides exact mass verification. For oxazole derivatives, molecular ion peaks (M⁺) and fragmentation patterns should align with calculated values (e.g., C₈H₁₀N₂O₃ for 5-Ethoxy-2-methyloxazole-4-carboxamide) .

- Melting Point Analysis : Compare experimental melting points (e.g., 182–183°C for 5-Methyl-2-phenyloxazole-4-carboxylic acid) with literature data to assess purity .

Q. How should 5-Ethoxy-2-methyloxazole-4-carboxamide be stored to maintain stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the ethoxy group. Avoid exposure to moisture and light, as oxazole derivatives are prone to photodegradation. Stability studies on similar compounds recommend periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for 5-Ethoxy-2-methyloxazole-4-carboxamide, and how can in vitro assays validate these?

- Methodological Answer : Carboxamide-containing oxazoles often exhibit enzyme inhibitory or receptor-binding activity. For example, analogous compounds have been studied as kinase inhibitors or antimicrobial agents . To test hypotheses:

- Enzyme Assays : Use fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) with IC₅₀ determination.

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylation markers).

- Docking Studies : Perform computational modeling (AutoDock Vina) to predict binding affinity against target proteins (e.g., COX-2 or β-lactamases) .

Q. How can researchers resolve contradictions in reported bioactivity data for 5-Ethoxy-2-methyloxazole-4-carboxamide across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or compound purity. To address this:

- Standardize Protocols : Use validated assays (e.g., CLSI guidelines for antimicrobial testing) and report detailed experimental parameters (e.g., pH, temperature).

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to synthesize data from multiple studies, accounting for heterogeneity .

Q. What computational strategies are recommended for predicting the reactivity and regioselectivity of 5-Ethoxy-2-methyloxazole-4-carboxamide in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-rich 4-position may favor electrophilic substitution .

- Molecular Dynamics (MD) : Simulate solvation effects and transition states to optimize reaction pathways (e.g., SN2 vs. SN1 mechanisms for ethoxy group substitution).

- Machine Learning : Train models on existing oxazole reaction datasets (e.g., USPTO) to predict yields and byproducts .

Q. How can researchers design experiments to investigate the metabolic fate of 5-Ethoxy-2-methyloxazole-4-carboxamide in mammalian systems?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (e.g., ethoxy demethylation). Analyze via LC-MS/MS with MRM transitions .

- Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ for methyl groups) to track metabolic pathways.

- CYP Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess drug-drug interaction potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.